Ethyl 3-ethylisoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

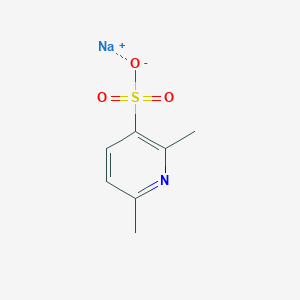

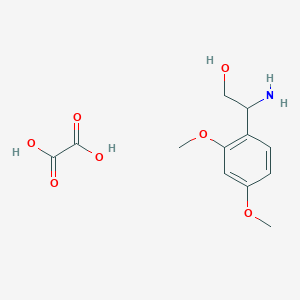

Ethyl 3-ethylisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates are synthesized through N-acylation with natural and synthetic phthalimidylamino acids in the presence of carbodiimides, forming 2-aminoalkyloxazole-5-carboxylates upon irradiation. This process offers a pathway to chiral compounds and highlights the versatility of isoxazole derivatives in synthetic chemistry (Cox, Prager, Svensson, & Taylor, 2003). Similarly, ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes N-acylation leading to oxazoles that provide a foundation for further chemical manipulation and application in creating complex organic molecules (Cox, Prager, & Svensson, 2003).

Role in Heterocyclic Chemistry

The compound is essential in the synthesis of 5-substituted isoxazole-4-carboxylic esters, serving as a precursor for the biomimetic synthesis of complex molecules like α-cyclopiazonic acid. This demonstrates its critical role in accessing biologically relevant structures through synthetic routes (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Liquid Crystalline Properties

New series of 4,5-dihydroisoxazole-5-carboxylate derivatives synthesized from ethyl 3-ethylisoxazole-5-carboxylate have been studied for their liquid crystalline properties. This research opens avenues for the application of these compounds in materials science, particularly in the design of liquid crystal displays and other optoelectronic devices (Kotian, Kudva, Rai, & Byrappa, 2016).

Corrosion Inhibition

Pyranpyrazole derivatives, including this compound-based compounds, have been investigated as corrosion inhibitors for mild steel in the industrial pickling process. This highlights a potential industrial application in protecting metals from corrosion, thereby extending their life and reducing maintenance costs (Dohare, Ansari, Quraishi, & Obot, 2017).

Coordination Polymers

The versatility of this compound derivatives extends into the synthesis of coordination polymers with potential applications in catalysis, gas storage, and separation processes. These materials demonstrate the broad utility of isoxazole derivatives in constructing complex, functional structures (Cheng et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

ethyl 3-ethyl-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEBIXLLZPVKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558189 |

Source

|

| Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90087-37-9 |

Source

|

| Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

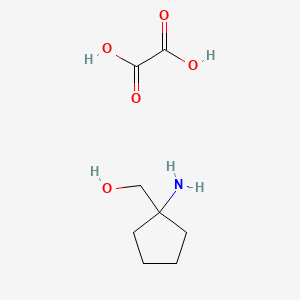

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)